molecular formula C14H6F6N2O B2442766 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338758-36-4

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile

Cat. No. B2442766
CAS RN: 338758-36-4
M. Wt: 332.205
InChI Key: GWQKDVNWZWJTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile (hereafter referred to as TFP) is a synthetic compound that has gained significant attention in the field of scientific research. TFP has been found to have potential applications in the areas of medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Azafluorene Derivatives and SARS-CoV-2 Inhibition

Azafluorene derivatives, possessing structural similarities to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have been synthesized and analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. These compounds were evaluated through quantum chemical modeling and molecular docking analysis, suggesting potential applications in antiviral research against COVID-19. The study also discusses the compounds' physicochemical properties and drug-likeness behaviors, providing insights into their potential therapeutic applications (Venkateshan et al., 2020).

Chromenopyridine Derivatives in Corrosion Inhibition

Chromenopyridine derivatives, which are structurally related, have been studied for their corrosion inhibition properties on steel in acidic environments. This research demonstrates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion. The study highlights the importance of structural elements in influencing corrosion inhibition efficiency and the potential for environmentally friendly corrosion inhibitors (Ansari et al., 2017).

Novel Intermediates for Trifluoromethylated Azaindazole Derivatives

The synthesis of "6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile," a closely related compound, demonstrates its utility as a versatile intermediate in creating trifluoromethylated N-heterocycles. This research underscores the significance of such intermediates in synthesizing compounds with potential pharmacological applications, emphasizing the role of trifluoromethyl groups in medicinal chemistry (Channapur et al., 2019).

Applications in Bulk-Heterojunction Solar Cells

Investigations into small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, akin to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have revealed their utility in solution-processable bulk-heterojunction solar cells. These compounds, featuring electron-donating and accepting groups linked by rigidified π-spacers, show promise in enhancing the efficiency and performance of photovoltaic devices, indicating a potential application in renewable energy technologies (Gupta et al., 2015).

Antioxidant Properties of Pyridinols and Pyrimidinols

Research into 3-pyridinols and 5-pyrimidinols, which share core structural features with "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," has highlighted their effectiveness as radical-trapping antioxidants. These compounds, by virtue of their nitrogen incorporation, present a significant advancement in antioxidant technology, offering potential applications in materials science and pharmacology to protect against oxidative stress (Valgimigli et al., 2013).

properties

IUPAC Name

5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O/c15-13(16,17)8-2-1-3-10(4-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQKDVNWZWJTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile

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